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Compound of Interest

Compound Name: Ethyl 3-amino-2-nitrobenzoate

Cat. No.: B069608

Introduction

Ethyl 3-amino-2-nitrobenzoate is a substituted aromatic compound with potential applications
as a synthetic intermediate in the development of pharmaceuticals and other complex organic
molecules. Its structure, featuring an ethyl ester, a primary amine, and a nitro group on a
benzene ring, presents a unique combination of electron-donating and electron-withdrawing
functionalities. A thorough spectroscopic characterization is essential for its unambiguous
identification, purity assessment, and for understanding its chemical behavior.

However, a comprehensive search of established spectral databases, including the Spectral
Database for Organic Compounds (SDBS)[1], reveals a notable absence of publicly available
experimental spectroscopic data (NMR, IR, MS) for this specific molecule. This guide,
therefore, adopts a predictive and pedagogical approach. As a Senior Application Scientist, the
objective is to leverage fundamental principles of spectroscopy and comparative data from
structurally related analogs to construct a reliable, predicted spectroscopic profile of Ethyl 3-
amino-2-nitrobenzoate. This document will serve as an in-depth technical resource for
researchers, providing a robust analytical framework for the compound's characterization,
pending experimental verification.

We will systematically predict and interpret the *H NMR, 3C NMR, IR, and Mass Spectra. Each
prediction will be grounded in the electronic effects of the substituents and supported by
experimental data from key analogs like Ethyl 2-nitrobenzoate and Ethyl 3-aminobenzoate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. By analyzing the chemical environment of *H and 3C nuclei, we can
deduce the connectivity and spatial relationships of atoms.

Experimental Protocol: NMR Sample Preparation and
Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for structural

elucidation. The following methodology represents a typical approach for a sample like Ethyl 3-

amino-2-nitrobenzoate.

Workflow for NMR Analysis
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Sample Preparation

Dissolve ~5-10 mg of sample
in ~0.6 mL of deuterated
solvent (e.g., CDCI3).

;

Add a small amount of
Tetramethylsilane (TMS)
as internal standard (0 ppm).

;
)

Transfer solution to
5 mm NMR tube.

\

J

Sample ready

/

Data Ac v:|uisitior1

Insert sample into a
400 MHz (or higher) NMR
spectrometer.

;

Shim the magnetic field
to ensure homogeneity.

l

Acquire 1D spectra:

Optionally, acquire 2D spectra

1H (Proton) and *3C (Carbon-13).

(COSY, HSQC) for complex cases.

\

Click to download full resolution via product page

Caption: Standard workflow for NMR sample preparation and data acquisition.

Causality in Experimental Choices:
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e Solvent Selection: Chloroform-d (CDCls) is a common choice due to its excellent dissolving
power for many organic compounds and its single deuterium lock signal.

 Internal Standard: Tetramethylsilane (TMS) is used because it is chemically inert, volatile
(easily removed), and its 12 equivalent protons produce a single, sharp signal at a defined O
ppm, which does not overlap with most organic proton signals.

» Field Strength: A 400 MHz (or higher) spectrometer is recommended to achieve better signal
dispersion, especially in the complex aromatic region, allowing for more accurate
interpretation of chemical shifts and coupling constants.

Predicted *H NMR Spectrum

The predicted 'H NMR spectrum is based on the analysis of substituent effects on the aromatic
ring and comparison with known analogs.

Molecular Structure for NMR Assignment

Caption: Structure of Ethyl 3-amino-2-nitrobenzoate with proton labeling.
Analysis and Predictions:

o Ethyl Group Protons: The ethyl ester group will give rise to two distinct signals:

o Atriplet (t) around & 1.4 ppm for the methyl protons (H-b, 3H), coupled to the two adjacent
methylene protons.

o A quartet (q) around o 4.4 ppm for the methylene protons (H-a, 2H), coupled to the three
adjacent methyl protons. The downfield shift is due to the deshielding effect of the
adjacent oxygen atom. This is consistent with data for ethyl esters like Ethyl 2-amino-3-
nitrobenzoate (triplet at 1.40 ppm, quartet at 4.37 ppm).[2]

o Amine Protons (-NHz): The two protons of the primary amine are expected to appear as a
broad singlet (bs). The chemical shift can vary significantly (typically & 4.0-5.0 ppm)
depending on solvent, concentration, and temperature, due to hydrogen bonding and
exchange. The signal for the -NHz group in the isomer Ethyl 2-amino-3-nitrobenzoate
appears at a surprisingly downfield 8.46 ppm, which may suggest strong intramolecular
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hydrogen bonding with the ortho-nitro group, an effect that is not expected in our target
molecule.[2] A more typical range is therefore predicted.

e Aromatic Protons (H-4, H-5, H-6): This region will be the most complex. We have three

adjacent protons on a substituted ring.

o The amino group (-NHz) at C3 is a strong electron-donating group (EDG), which shields
ortho (C2, C4) and para (C6) positions, causing an upfield shift.

o The nitro group (-NO2) at C2 is a very strong electron-withdrawing group (EWG), which
deshields ortho (C1, C3) and para (C5) positions, causing a downfield shift.

o The ester group (-COOEt) at C1 is a meta-directing EWG, deshielding its ortho (C2, C6)
and para (C4) positions.

Considering these competing effects:

o H-4: Is ortho to the strongly donating -NHz group and para to the withdrawing -COOEt
group. It will likely be the most upfield of the aromatic protons. Expected as a doublet of
doublets (dd) around & 6.8-7.0 ppm.

o H-5: Is para to the strongly withdrawing -NO2z group. It will be significantly deshielded.
Expected as a doublet of doublets (dd) or triplet around & 7.4-7.6 ppm.

o H-6: Is ortho to the withdrawing -COOEt group and para to the donating -NHz group. The
deshielding from the ester and shielding from the amine will compete. It is expected to be
the most downfield proton, appearing as a doublet of doublets (dd) around & 7.8-8.0 ppm.

Table 1: Predicted *H NMR Data for Ethyl 3-amino-2-nitrobenzoate (in CDCls, 400 MHz)
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. Coupling
Proton Predicted o o . .
Multiplicity Constant (J, Integration Assignment
Label (ppm)
Hz)
H-b ~1.40 Triplet (t) ~7.1 3H -OCH2CHs
H-a ~4.40 Quartet (q) ~7.1 2H -OCH2CHs
Broad Singlet
-NH:2 ~4.5 - 2H -NH:2
(bs)
Doublet of JH4-H5 = 8.0,
H-4 ~6.95 1H Ar-H
Doublets (dd) JH4-H6=1.5
Doublet of JH5-H4 = 8.0,
H-5 ~7.50 1H Ar-H
Doublets (dd)  JH5-H6 = 8.0
Doublet of JH6-H5 = 8.0,
H-6 ~7.90 1H Ar-H

Doublets (dd) JH6-H4=1.5

Predicted *C NMR Spectrum

The 3C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms
in the molecule.

Analysis and Predictions:
o Ethyl Group Carbons:
o -O-CH2-CHs: Shielded, expected around & 14 ppm.
o -O-CHz2-CHs: Deshielded by the adjacent oxygen, expected around & 62 ppm.

o Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and is expected in
the range of & 165-168 ppm.

e Aromatic Carbons:

o C1 (-COOEt): This quaternary carbon will be downfield, but its exact position is influenced
by the ortho -NO2z group. Predicted around 6 130 ppm.
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o C2 (-NO2): Attached to the strongly withdrawing nitro group, this carbon will be significantly
deshielded. Predicted around & 148-150 ppm.

o C3 (-NH2): Attached to the strongly donating amino group, this carbon will be shielded.
Predicted around & 145 ppm, though the ortho -NO2 group will have a deshielding effect.

o C4, C5, C6: These protonated carbons will appear in the typical aromatic region of d 115-
135 ppm. Their relative shifts will be governed by the substituent effects described
previously. C4 is expected to be the most upfield (~118 ppm), followed by C5 (~125 ppm)
and C6 (~130 ppm).

Table 2: Predicted 13C NMR Data for Ethyl 3-amino-2-nitrobenzoate (in CDClsz, 100 MHz)

Carbon Label Predicted & (ppm) Assighment
1 ~166.0 C=0

2 ~14.2 -OCH2CHs

3 ~62.5 -OCH2CHs

4 ~130.5 Ar-C1-COOEt
5 ~149.0 Ar-C2-NO:

6 ~145.0 Ar-C3-NH2

7 ~118.0 Ar-C4

8 ~130.0 Ar-C6

9 ~ 1255 Ar-C5

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition
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Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal
sample preparation.

Workflow for ATR-IR Analysis

Ensure the ATR crystal
(e.g., diamond) is clean.

'

Record a background spectrum
of the empty crystal.

'

Place a small amount of solid
sample directly onto the crystal.

'

Apply pressure using the anvil
to ensure good contact.

'

Record the sample spectrum
(typically 16-32 scans).

ratioes the sample to the

The software automatically
background spectrum.

Click to download full resolution via product page

Caption: A typical workflow for acquiring an IR spectrum using an ATR accessory.

Predicted IR Spectrum

The predicted IR spectrum is based on the characteristic absorption frequencies of the
molecule's functional groups.
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Table 3: Predicted IR Absorption Bands for Ethyl 3-amino-2-nitrobenzoate

Wavenumber ) . . .
Intensity Vibration Type Functional Group
(cm™)
Asymmetric &
~ 3450 & 3350 Medium Symmetric N-H Primary Amine (-NHz2)
Stretch
~ 3100-3000 Medium-Weak C-H Stretch Aromatic
~ 2980-2850 Medium-Weak C-H Stretch Aliphatic (Ethyl group)
~ 1720 Strong C=0 Stretch Ester
~ 1610 Medium N-H Bend Primary Amine (-NHz)
~ 1580 & 1480 Medium C=C Stretch Aromatic Ring
Asymmetric N-O )
~ 1530 Strong Nitro group (-NO2)
Stretch
Symmetric N-O )
~ 1350 Strong Nitro group (-NO2)
Stretch
Asymmetric C-O-C
~ 1250 Strong Ester
Stretch
) Symmetric C-O-C
~ 1100 Medium Ester
Stretch
Interpretation:

o Amine Stretches: The presence of two distinct peaks in the 3300-3500 cm~1 region is a

definitive indicator of a primary amine (-NH2).

o Carbonyl Stretch: A strong, sharp absorption around 1720 cm~1 is characteristic of the C=0

bond in an aromatic ester. Data for the related Ethyl 2-nitrobenzoate shows this peak at 1725

cm~1,[3]
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» Nitro Stretches: Two very strong absorptions around 1530 cm~* and 1350 cm~* are the
classic signature of a nitro group. These correspond to the asymmetric and symmetric
stretching modes of the N-O bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in the confirmation of its molecular formula and structure.

Experimental Protocol: Mass Spectrum Acquisition

Electron lonization (EI) is a hard ionization technique that provides detailed fragmentation
patterns, which are useful for structural elucidation.

Protocol for EI-MS Analysis:

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
typically via a direct insertion probe or a Gas Chromatograph (GC) inlet.

 lonization: The sample is vaporized and bombarded with a high-energy electron beam (~70
eV), causing the ejection of an electron to form a radical cation, the molecular ion (M+*e).

e Fragmentation: The high energy of the molecular ion causes it to fragment into smaller,
characteristic ions.

e Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which
separates them based on their mass-to-charge ratio (m/z).

o Detection: An electron multiplier detects the ions, and the resulting signal is processed to
generate a mass spectrum.

Predicted Mass Spectrum (El)

The predicted fragmentation is based on the stability of the resulting ions and neutral losses.
The molecular weight of Ethyl 3-amino-2-nitrobenzoate (CoH10N20a4) is 210.19 g/mol .[4]

e Molecular lon (M*e): A peak at m/z = 210 corresponding to the intact radical cation is
expected. Its intensity may be moderate due to the presence of the labile nitro group.
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o Key Fragmentation Pathways:

Loss of Ethoxy Radical (--OCzHs): Cleavage of the ester group to lose an ethoxy radical
(mass = 45) would yield a prominent acylium ion at m/z = 165. This is a very common
fragmentation for ethyl esters.

Loss of Ethylene (-C2Ha4): A McLafferty rearrangement can lead to the loss of ethylene
(mass = 28) from the ethyl ester, resulting in an ion at m/z = 182.

Loss of Nitro Group (-NOz2): Loss of the nitro group (mass = 46) would generate an ion at
m/z = 164.

Loss of NO (-sNO): A common fragmentation for aromatic nitro compounds is the loss of a
nitric oxide radical (mass = 30), which would give a peak at m/z = 180.

Predicted Fragmentation Pathways

- «OC2Hs
[M - OCzHs]* [M - C2Ha]*e [M - NOJ*
m/z = 165 m/z = 182 m/z = 180

[M - NO2]*
miz = 164

Click to download full resolution via product page

Caption: Major predicted fragmentation pathways for Ethyl 3-amino-2-nitrobenzoate in El-

MS.
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Table 4: Predicted Key lons in the El Mass Spectrum

m/z Predicted Intensity Proposed Fragment

210 Moderate [CoaH10N204]*e (Molecular lon)

182 Moderate [M - C2Ha4]*e

180 Moderate [M - NOJ*

165 Strong [M - OC2zHs]*+

164 Moderate [M-NO2]*

136 Moderate [M-NO:z - COJ*
Conclusion

This guide provides a comprehensive, predictive spectroscopic analysis of Ethyl 3-amino-2-
nitrobenzoate. In the absence of direct experimental data, we have leveraged fundamental
chemical principles and comparative analysis with structural analogs to forecast the key
features of its 1H NMR, 3C NMR, IR, and mass spectra. The presented tables, protocols, and
diagrams offer a robust framework for any researcher working with this compound. This
predictive dataset serves as a powerful tool for preliminary identification and quality control,
and it establishes a clear set of expectations that can be rigorously tested and confirmed once
experimental spectra are acquired.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Predictive Spectroscopic and Structural Analysis of
Ethyl 3-amino-2-nitrobenzoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b069608#spectroscopic-data-for-ethyl-3-amino-2-
nitrobenzoate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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